

# Aztreonam Susceptibility: A Comparative Analysis of ICU and Non-ICU Bacterial Isolates

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | Aztreonam |           |  |  |
| Cat. No.:            | B1174560  | Get Quote |  |  |

A notable disparity in **aztreonam** susceptibility exists between bacterial isolates from intensive care unit (ICU) and non-ICU settings, with ICU isolates generally exhibiting lower susceptibility rates. This trend underscores the critical challenge of antimicrobial resistance in high-acuity patient populations. However, the combination of **aztreonam** with avibactam demonstrates potent and broad-spectrum activity against many challenging Gram-negative pathogens in both environments.

Recent surveillance data highlights that antimicrobial resistance is a more pronounced issue among bacteria recovered from ICU patients compared to those from non-ICU patients.[1] This is often attributed to the higher prevalence of risk factors in the ICU, such as the use of indwelling devices, frequent invasive procedures, prolonged hospital stays, and significant antimicrobial agent usage.[1]

While older studies have shown variable susceptibility of Pseudomonas aeruginosa to **aztreonam** alone, with some reporting rates as low as 72% before improving with stewardship, the addition of the  $\beta$ -lactamase inhibitor avibactam has revitalized its clinical potential.[2] Studies evaluating **aztreonam**-avibactam show consistently high efficacy, particularly against Enterobacterales, even those resistant to carbapenems.

## **Quantitative Susceptibility Data**

A comparative analysis of **aztreonam**-avibactam's performance against key Gram-negative bacteria isolated from ICU and non-ICU patients is summarized below. The data is primarily drawn from a large U.S. surveillance study conducted between 2020 and 2022.[3][4][5]



| Bacterial Group                | Isolate Type | ICU Susceptibility / Inhibition Rate (%) | Non-ICU Susceptibility / Inhibition Rate (%) |
|--------------------------------|--------------|------------------------------------------|----------------------------------------------|
| Enterobacterales               | All          | 100.0                                    | >99.9                                        |
| Carbapenem-<br>Resistant (CRE) | 100.0        | 98.3                                     |                                              |
| Pseudomonas<br>aeruginosa      | All          | 78.0                                     | 81.9                                         |

Note: Susceptibility for Enterobacterales and inhibition rates for P. aeruginosa are based on an **aztreonam**-avibactam concentration of  $\leq 8$  mg/L.[3][4][5]

These findings indicate that for Enterobacterales, including carbapenem-resistant strains, **aztreonam**-avibactam maintains nearly complete activity in both ICU and non-ICU settings.[1] [3][4] A global surveillance program (ATLAS) from 2016–2020 also reported that  $\geq$ 99.2% of Enterobacterales isolates from both ICU and non-ICU wards were inhibited by **aztreonam**-avibactam at  $\leq$ 8 µg/mL.[6][7] For P. aeruginosa, while still effective, there is a slight decrease in the inhibition rate for isolates originating from the ICU compared to non-ICU settings.[3][4][5]

## **Experimental Protocols**

The data presented is primarily derived from large-scale antimicrobial surveillance studies employing standardized laboratory methods. The typical workflow for such a comparative analysis is outlined below.

#### **Antimicrobial Susceptibility Testing (AST)**

A core methodology for determining bacterial susceptibility to antibiotics is the broth microdilution test, performed according to guidelines from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Key Steps:



- Isolate Collection: Clinical isolates of relevant bacteria (e.g., Enterobacterales, P. aeruginosa) are consecutively collected from patients in both ICU and non-ICU hospital wards. To avoid bias, typically only one isolate per patient is included.[3][7]
- Bacterial Identification: The identity of each bacterial isolate is confirmed using standard laboratory techniques, such as matrix-assisted laser desorption ionization—time-of-flight mass spectrometry (MALDI-TOF MS).[7]
- · Broth Microdilution:
  - A standardized inoculum of the bacterial isolate is prepared.
  - The bacterial suspension is added to wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent being tested (e.g., aztreonam-avibactam). For combination agents, the concentration of the inhibitor (e.g., avibactam) is often kept constant.[9]
  - The plates are incubated under specific conditions (e.g., temperature, time).
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7]
- Interpretation: The MIC value is interpreted against established clinical breakpoints (e.g., Susceptible, Intermediate, Resistant) published by bodies like CLSI or EUCAST to determine the final susceptibility profile.[7][10]

#### **Workflow and Logic Diagrams**

The logical flow of a comparative surveillance study on antimicrobial susceptibility can be visualized to better understand the process from sample origin to final data interpretation.





Click to download full resolution via product page

Caption: Workflow for a comparative antimicrobial susceptibility study.



This diagram illustrates the progression from patient sample collection in distinct hospital units to the final comparative analysis of susceptibility data, providing a clear overview of the experimental logic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Short and long term impact of combining restrictive and enabling interventions to reduce aztreonam consumption in a community hospital PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Aztreonam/Avibactam and Recently Approved β-Lactamase Inhibitor Combinations against Enterobacterales and Pseudomonas aeruginosa from Intensive Care Unit and Non-Intensive Care Unit Patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity of Aztreonam/Avibactam and Recently Approved β-Lactamase Inhibitor Combinations against Enterobacterales and Pseudomonas aeruginosa from Intensive Care Unit and Non-Intensive Care Unit Patients PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Activities of Aztreonam-Avibactam and Comparator Agents against Enterobacterales Analyzed by ICU and Non-ICU Wards, Infection Sources, and Geographic Regions: ATLAS Program 2016–2020 PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Activity of Aztreonam-avibactam and other β-lactamase inhibitor combinations against Gram-negative bacteria isolated from patients hospitalized with pneumonia in United States medical centers (2020-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Aztreonam Susceptibility: A Comparative Analysis of ICU and Non-ICU Bacterial Isolates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174560#analysis-of-aztreonam-susceptibility-in-icuversus-non-icu-bacterial-isolates]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com